Piperazin-1-amine dihydrochloride

Description

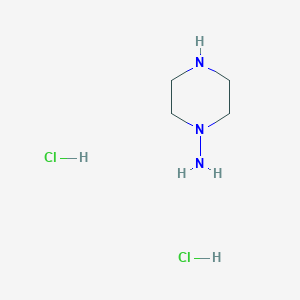

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZACCVCWDXNPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198287-12-5 | |

| Record name | piperazin-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Piperazin-1-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Piperazin-1-amine dihydrochloride, a key chemical intermediate. From its fundamental properties to its synthesis and applications, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.

Section 1: Core Chemical Identity and Properties

Piperazin-1-amine dihydrochloride is the dihydrochloride salt of N-aminopiperazine. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it a versatile reagent in various chemical transformations.

Several CAS numbers appear to be associated with piperazine-1-amine and its salts. The dihydrochloride form is specifically identified by CAS Number 1198287-12-5 . The monohydrochloride salt is also available under CAS Number 1982-12-9.[1][2] The free base, 1-aminopiperazine, has the CAS Number 30651-60-6.[3][4] It is crucial for researchers to verify the specific salt form they are using, as this will impact molecular weight and experimental stoichiometry.

Table 1: Physicochemical Properties of Piperazin-1-amine and its Hydrochloride Salts

| Property | Piperazin-1-amine (Free Base) | Piperazin-1-amine Monohydrochloride | Piperazin-1-amine Dihydrochloride |

| CAS Number | 30651-60-6[3][4] | 1989672-12-9[1][5][6][7] | 1198287-12-5[2] |

| Molecular Formula | C4H11N3[3] | C4H12ClN3[1][5][6] | C4H13Cl2N3 |

| Molecular Weight | 101.15 g/mol [3] | 137.61 g/mol [1][2] | 174.07 g/mol |

| Appearance | Clear liquid or low-melting solid[3] | Solid | Solid |

| Boiling Point | 163.1±33.0 °C (Predicted)[3][4] | Not Available | Not Available |

| pKa | 8.83±0.10 (Predicted)[3][4] | Not Available | Not Available |

| Storage | Store under inert gas at 2–8 °C[3][4] | Store long-term in a cool, dry place[1] | Store in a cool, dry place |

A variety of analytical data, including NMR, HPLC, and LC-MS, are available from commercial suppliers to confirm the identity and purity of Piperazin-1-amine hydrochloride.[7][8]

Section 2: Synthesis and Manufacturing

The synthesis of piperazine derivatives is a well-established area of organic chemistry.[9] Piperazine itself can be synthesized through various methods, including the reaction of 1,2-dichloroethane or ethanolamine with ammonia.[10]

Diagram 1: Generalized Synthesis Workflow

A conceptual workflow for the synthesis of Piperazin-1-amine dihydrochloride.

Section 3: Applications in Research and Development

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[10] The primary amino group of Piperazin-1-amine dihydrochloride offers a reactive handle for the synthesis of more complex molecules.

Key Application Areas:

-

Pharmaceutical Synthesis: As a versatile building block, it is used in the construction of novel drug candidates. Substituted piperazines are known to exhibit a range of pharmacological activities.[10]

-

Antiviral Research: The free base, 1-Piperazinamine, has demonstrated antiviral activity against viruses such as herpes simplex.[3][4] This suggests that derivatives of Piperazin-1-amine dihydrochloride could be explored for the development of new antiviral agents.

-

Chemical Synthesis: The compound serves as an important intermediate in the synthesis of various heterocyclic compounds.

Diagram 2: Application Workflow

Workflow illustrating the use of the compound in synthesis.

Section 4: Safety, Handling, and Storage

Proper handling of Piperazin-1-amine dihydrochloride is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the dihydrochloride was not found in the initial search, information for the free base and other piperazine salts provides guidance.[15]

General Safety Precautions:

-

Hazard Classification: The free base, 1-aminopiperazine, is classified as an irritant.[3][4] It is harmful if swallowed and causes skin and eye irritation.[3] Piperazine compounds, in general, can be toxic and corrosive.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed.[1][3][4]

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[17]

-

Ingestion: Rinse mouth and seek immediate medical attention.[16]

-

Inhalation: Move to fresh air.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[18]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Acylation of Piperazin-1-amine Dihydrochloride

-

Solubilization: Dissolve Piperazin-1-amine dihydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 2.2 eq.) to neutralize the hydrochloride salts and deprotonate the primary amine.

-

Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

Workup: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Diagram 3: Analytical Workflow

Sources

- 1. 1989672-12-9 Piperazin-1-amine hydrochloride AKSci 0792EH [aksci.com]

- 2. cas 1198287-12-5|| where to buy piperazin-1-amine;dihydrochloride [english.chemenu.com]

- 3. 1-AMINO PIPERAZINE | 30651-60-6 [chemicalbook.com]

- 4. 1-AMINO PIPERAZINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [guidechem.com]

- 7. 1989672-12-9|Piperazin-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 30651-60-6|Piperazin-1-amine|BLD Pharm [bldpharm.com]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. CN104356096A - Preparation method of N-aminopiperidine hydrochloride - Google Patents [patents.google.com]

- 12. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]

- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. capotchem.cn [capotchem.cn]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

Technical Guide: Piperazin-1-amine Dihydrochloride Solubility & Handling

This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for Piperazin-1-amine dihydrochloride , a critical hydrazine-functionalized building block in medicinal chemistry.

Executive Summary

Piperazin-1-amine dihydrochloride (CAS: 122164969 [salt]; 30651-60-6 [free base]) is the stable hydrochloride salt of 1-aminopiperazine. Unlike its parent compound piperazine, this molecule features an N-amino (hydrazine) motif, making it a versatile nucleophile for synthesizing hydrazones, pyrazoles, and functionalized heterocycles.

While the free base is often an unstable oil or low-melting solid prone to oxidation, the dihydrochloride salt stabilizes the hydrazine moiety, rendering it a crystalline solid. However, this salt form drastically alters the solubility landscape, necessitating specific polar solvents for effective dissolution and reaction.

Physicochemical Profile

| Property | Data |

| Systematic Name | Piperazin-1-amine dihydrochloride |

| Molecular Formula | C |

| Molecular Weight | 174.07 g/mol (Salt); 101.15 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Hygroscopicity | High (Deliquescent in high humidity) |

| Acidity (pKa) | ~9.8 (N4-ring), ~5.6 (Hydrazine N) [Estimated based on Piperazine] |

| Melting Point | >160°C (Decomposes) |

Solubility Landscape

The solubility of Piperazin-1-amine dihydrochloride is governed by its high lattice energy and ionic character. It is strictly soluble in high-dielectric protic solvents and polar aprotic solvents.

Quantitative Solubility Estimates (at 25°C)

| Solvent | Solubility Grade | Estimated Conc. | Mechanistic Note |

| Water | Very High | > 100 mg/mL | Ion-dipole interactions dominate; pH < 4 stabilizes the salt. |

| DMSO | High | ~ 50 mg/mL | Strong solvation of the cation; preferred for biological assays.[3] |

| Methanol | Moderate | 10–25 mg/mL | Soluble, but slower dissolution than water.[3] Heating aids process.[4] |

| Ethanol | Low | < 5 mg/mL | Poor solubility at RT; soluble at reflux (used for recrystallization).[3] |

| Isopropanol | Sparingly Soluble | < 1 mg/mL | Acts as an anti-solvent in purification.[3] |

| DCM / Chloroform | Insoluble | Negligible | Non-polar nature cannot overcome ionic lattice energy.[3] |

| Ethyl Acetate | Insoluble | Negligible | Standard anti-solvent for precipitation.[3] |

| Diethyl Ether | Insoluble | Negligible | Used to wash the filter cake to remove organic impurities.[3] |

Critical Insight: The dihydrochloride salt is insoluble in the organic solvents typically used for extraction (DCM, EtOAc).[3] To extract the compound, one must first neutralize the salt to its free base form (See Protocol B).

Mechanistic Insights & Visualization

The compound exists in a delicate equilibrium. In water, the dihydrochloride fully dissociates. The N4 (secondary amine) is the most basic site and remains protonated until pH > 9. The N1-amino group (hydrazine) is less basic but contributes to the salt's stability.

Diagram 1: Solubility & Handling Workflow

This decision tree guides the researcher through solvent selection based on the intended application.[3]

Caption: Workflow for solvent selection. Note that organic synthesis requires conversion to the free base to achieve solubility in DCM or THF.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

For biological screening or high-concentration storage.

-

Calculate Mass: To prepare 10 mL of 100 mM solution:

-

Weighing: Weigh 174.1 mg of Piperazin-1-amine 2HCl into a scintillated vial. Note: Work quickly as the solid is hygroscopic.

-

Dissolution: Add 10 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Mixing: Vortex for 30–60 seconds. If particles persist, sonicate at 30°C for 5 minutes.

-

Storage: Aliquot into cryovials and store at -20°C. Stable for 6 months.

Protocol B: Desalting (Conversion to Free Base)

Required for reactions in DCM, THF, or Toluene.

-

Dissolution: Dissolve 1.0 g (5.7 mmol) of the dihydrochloride salt in 5 mL of distilled water.

-

Basification: Cool to 0°C. Slowly add 10N NaOH or saturated K

CO -

Extraction: Extract immediately with Dichloromethane (DCM) (

mL). Note: 1-Aminopiperazine is amphiphilic; multiple extractions are necessary. -

Drying: Dry the combined organic layers over anhydrous Na

SO -

Concentration: Filter and concentrate under reduced pressure (keep bath < 30°C) to yield the free base as a pale yellow oil.

-

Usage: Use immediately. The free base oxidizes rapidly in air.

Protocol C: Recrystallization (Purification)

Used if the salt becomes yellow/degraded.

-

Solvent System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent).[3]

-

Procedure:

-

Suspend crude solid in minimal boiling Ethanol.

-

Add water dropwise only if required to achieve full dissolution at reflux.

-

Remove from heat and slowly add Ethyl Acetate until persistent turbidity appears.

-

Cool slowly to RT, then to 4°C.

-

Filter the white needles and wash with cold Ethyl Acetate.

-

Application Context: Synthetic Utility

Piperazin-1-amine is a "privileged structure" for generating diversity.[3] The most common reaction is the condensation with aldehydes/ketones to form hydrazones, or with 1,3-dicarbonyls to form pyrazoles.

Diagram 2: Synthetic Pathways

Caption: Primary synthetic transformations. The hydrazine moiety reacts selectively with carbonyls, preserving the secondary amine (N4) for further derivatization.

Storage and Stability

-

Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture, leading to hydrolysis and "caking."

-

Oxidation: While the salt is more stable than the free base, long-term exposure to air can lead to N-oxide formation or N-N bond cleavage.

-

Recommendation: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccants (Silica gel) are recommended in the secondary container.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122164969, Piperazin-1-amine hydrochloride.[3] Retrieved from [Link]

-

Katta, V., et al. (2010). Synthesis of 1-amino piperazine derivatives.[3][5] Journal of Medicinal Chemistry, 53, 2882.[5] (Protocol for N-nitrosopiperazine reduction and handling).

-

Majeed, N. S. Synthesis of 1-amino piperazine by reacting NaNO2/HCl followed by reduction.[3][5] ResearchGate Technical Discussion.[3] Retrieved from [Link]

Sources

Piperazin-1-amine dihydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Piperazin-1-amine Dihydrochloride

Authored by a Senior Application Scientist

Introduction

The piperazine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutics.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, and its structural versatility allows for precise modulation of biological targets.[4] This guide provides an in-depth technical exploration of the mechanism of action of Piperazin-1-amine dihydrochloride, a specific derivative of this important heterocyclic class. We will dissect the established pharmacology of the broader piperazine family and then delve into the multifaceted and evolving understanding of 1-aminopiperazine's biological activities, which range from neurotransmitter receptor modulation to potential applications in oncology and virology.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanistic underpinnings.

Core Pharmacological Principles of the Piperazine Scaffold

The therapeutic utility of many piperazine-containing drugs is rooted in their ability to interact with a wide array of biological targets, most notably neurotransmitter receptors.[3] A foundational understanding of these interactions is crucial before examining the specific actions of Piperazin-1-amine dihydrochloride.

GABA Receptor Agonism: The Anthelmintic Paradigm

Historically, piperazine and its simple salts gained prominence as effective anthelmintic agents for treating infections by parasitic worms like roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis).[7][8][9] The mechanism is a classic example of selective toxicity.

-

Core Mechanism : Piperazine acts as a potent agonist at the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][7]

-

Ion Channel Modulation : This agonism leads to the opening of chloride ion (Cl-) channels, causing an influx of negative ions into the muscle cells of the parasite.[1]

-

Physiological Effect : The resulting hyperpolarization of the muscle cell membrane renders it unresponsive to excitatory stimuli, leading to a state of flaccid paralysis.[7][10]

-

Therapeutic Outcome : The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[1][8]

This selective action is possible because in vertebrates, GABAergic signaling is primarily confined to the central nervous system, whereas in nematodes, it plays a critical role in peripheral neuromuscular control.[7][10]

Caption: Mechanism of piperazine's anthelmintic action.

Modulation of Central Nervous System (CNS) Receptors

The piperazine scaffold is a common feature in numerous neuroleptic and psychoactive drugs.[11] This is due to its ability to be substituted in a way that allows for high-affinity interactions with various CNS receptors.[3]

-

Dopamine Receptors : Many piperazine derivatives act as antagonists or partial agonists at dopamine D2 and D3 receptors, a key mechanism in the treatment of schizophrenia and other psychotic disorders.[12][13] N-phenylpiperazine analogs, for instance, can be designed to achieve high selectivity for the D3 versus the D2 subtype.[13]

-

Serotonin (5-HT) Receptors : Compounds like flibanserin, which contains a piperazine moiety, exhibit complex pharmacology, acting as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors.[4] This modulation of the serotonergic system is foundational to its therapeutic effects.

-

Histamine Receptors : Certain piperazine derivatives have been developed as potent antagonists for histamine H3 receptors, which are involved in regulating neurotransmitter release in the CNS.[14]

The Specific Mechanism of Action of 1-Aminopiperazine

While sharing the core piperazine structure, 1-aminopiperazine (the active component of the dihydrochloride salt) exhibits a distinct and multifaceted pharmacological profile that extends beyond the classical anthelmintic and CNS receptor modulation paradigms. The dihydrochloride form is primarily utilized to enhance the compound's stability and aqueous solubility, with the biological activity being attributed to the 1-aminopiperazine cation.

Antineoplastic Activity

Emerging evidence suggests that 1-aminopiperazine possesses anti-cancer properties, potentially acting through several distinct mechanisms.[5]

-

Inhibition of Macromolecule Synthesis : It has been reported to inhibit the production of DNA, RNA, and proteins by binding to the active sites of enzymes crucial for these processes.[5] This disruption of fundamental cellular processes can lead to a reduction in cell division and an increase in apoptosis (programmed cell death).[5]

-

Histone Deacetylase (HDAC) Inhibition : 1-Aminopiperazine has been shown to inhibit histone deacetylase.[5] HDACs are enzymes that play a critical role in regulating gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, thereby exerting an anti-proliferative effect.

-

Ion Channel Disruption : The compound has also been observed to inhibit ion channels in the plasma membrane, which may contribute to its overall anti-cancer activity.[5]

Caption: Putative anticancer mechanisms of 1-aminopiperazine.

Antiviral Properties

1-Aminopiperazine has demonstrated antiviral activity against a range of viruses, including herpes simplex, pseudorabies, and vaccinia viruses.[6] The precise molecular mechanism underlying this activity is an area of ongoing investigation but likely involves the inhibition of viral replication or entry into host cells.

Cholinergic Activity

There are reports describing 1-aminopiperazine as a cholinergic drug, with applications in the treatment of chronic prostatitis.[5] This suggests an interaction with acetylcholine receptors, although the specific subtype (muscarinic or nicotinic) and the nature of the interaction (agonist or antagonist) require further elucidation.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of Piperazin-1-amine dihydrochloride, a series of well-defined experimental workflows are required. The following protocols represent standard methodologies for investigating the compound's interaction with key biological targets.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of Piperazin-1-amine dihydrochloride for a specific receptor, for example, the dopamine D2 receptor.

Objective: To quantify the compound's ability to displace a known radiolabeled ligand from its receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

25 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).

-

25 µL of Piperazin-1-amine dihydrochloride at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

25 µL of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone) at a concentration close to its Kd.

-

125 µL of the prepared cell membrane suspension.

-

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter mat and place it in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Piperazin-1-amine dihydrochloride.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of Piperazin-1-amine dihydrochloride on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with the compound.

Methodology:

-

Cell Seeding:

-

Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media.

-

Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of Piperazin-1-amine dihydrochloride in culture media.

-

Remove the old media from the wells and add 100 µL of media containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include vehicle-only wells as a control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the media.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of the compound.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the resulting dose-response curve.

-

Quantitative Data Summary

While specific high-quality quantitative data for Piperazin-1-amine dihydrochloride is not extensively published, the following table illustrates the type of data that would be generated from the aforementioned assays for a hypothetical piperazine derivative.

| Parameter | Target/Assay | Value | Significance |

| Ki | Dopamine D2 Receptor | 15 nM | High binding affinity for the D2 receptor. |

| Ki | Serotonin 5-HT2A Receptor | 120 nM | Moderate binding affinity for the 5-HT2A receptor. |

| GI50 | HeLa Cell Line (72h) | 5.2 µM | Potent growth inhibition in a cervical cancer cell line. |

| GI50 | A549 Cell Line (72h) | 12.8 µM | Moderate growth inhibition in a lung cancer cell line. |

Conclusion and Future Directions

Piperazin-1-amine dihydrochloride is a compound of significant interest, stemming from the well-established therapeutic versatility of the piperazine scaffold. While the broader class of piperazines has a defined role as anthelmintics and CNS modulators, 1-aminopiperazine presents a more complex and intriguing mechanistic profile. Its reported activities as an inhibitor of macromolecule synthesis, an HDAC inhibitor, and an antiviral agent suggest a departure from the typical pharmacology of its parent class.

The full elucidation of its mechanism of action requires rigorous investigation using a battery of in vitro and in vivo models. Future research should focus on:

-

Target Deconvolution: Unbiased screening approaches to identify the primary protein targets responsible for its antineoplastic and antiviral effects.

-

In Vivo Efficacy: Testing the compound in animal models of cancer and viral infection to validate the in vitro findings.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-aminopiperazine to understand how structural modifications impact its various biological activities and to potentially separate desired from off-target effects.

By systematically applying the principles and protocols outlined in this guide, the scientific community can build a comprehensive understanding of Piperazin-1-amine dihydrochloride's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

- Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

-

YouTube. (2014). Piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

- Google Patents. (n.d.). US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.

-

PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

- ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

-

PubChem. (n.d.). Piperazin-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

-

Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 1-AMINO PIPERAZINE | 30651-60-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. etd.auburn.edu [etd.auburn.edu]

- 12. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The N-Aminopiperazine Scaffold: A Versatile Hub for Modulating Biological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to modulate physicochemical properties have cemented its role in a plethora of FDA-approved drugs.[3][4] Among the diverse modifications of this versatile core, the introduction of an amino group directly to one of the piperazine nitrogens, forming the N-aminopiperazine scaffold, offers a unique vector for influencing biological activity. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of N-aminopiperazine derivatives, with a focus on the causal relationships that drive their pharmacological profiles.

The Strategic Advantage of the N-Amino Moiety

The N-amino group is not merely another substituent; its presence introduces a distinct set of physicochemical properties that can be strategically exploited in drug design. The additional primary amine provides a new site for hydrogen bonding, salt formation, and further derivatization, significantly expanding the chemical space accessible from the piperazine core. This added functional handle allows for the fine-tuning of solubility, lipophilicity, and target engagement in ways that are distinct from N-alkyl or N-aryl piperazine derivatives.[5][6]

Synthesis of the N-Aminopiperazine Core and its Derivatives

The foundational step in exploring the biological landscape of these compounds is the efficient and scalable synthesis of the N-aminopiperazine core. A common and effective laboratory-scale method involves the nitrosation of piperazine followed by reduction.[7]

Experimental Protocol: Synthesis of N-Aminopiperazine[7]

Step 1: Preparation of N-Nitrosopiperazine

-

Dissolve piperazine (10 mmol) in 6N HCl (6 mL) and cool the solution to -10°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (10 mmol) in water (12 mL) over 1 hour, maintaining the temperature below 0°C.

-

Adjust the pH to 10 with NaOH.

-

Extract the mixture with chloroform.

-

Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent to yield N-nitrosopiperazine.

Step 2: Reduction to N-Aminopiperazine

-

Dissolve N-nitrosopiperazine (2 mmol) in tetrahydrofuran (THF, 2 mL).

-

Slowly add this solution to a suspension of lithium aluminum hydride (LiAlH₄, 6 mmol) in THF (10 mL) at 0°C under a nitrogen atmosphere.

-

Stir the mixture for 5 minutes at 0°C and then reflux for 3 hours.

-

Cool the reaction mixture and quench with methanol until gas evolution ceases.

-

Concentrate the mixture in vacuo and filter to isolate the crude N-aminopiperazine.

Further derivatization can be achieved through standard synthetic methodologies such as reductive amination, acylation, and coupling reactions to introduce a wide range of substituents at the N-amino group, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

Diverse Biological Activities of N-Aminopiperazine Derivatives

The N-aminopiperazine scaffold has been incorporated into molecules demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.

Anticancer Activity

N-aminopiperazine derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against various cancer cell lines.[3][8] The mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.[8][9]

One notable example is a series of quinoxalinyl-piperazine derivatives that have demonstrated potent growth inhibition of various human cancer cells at nanomolar concentrations.[8] A fluoro-substituted derivative from this class exhibited IC₅₀ values ranging from 11 to 21 nM and was found to be a G2/M-specific cell cycle inhibitor that also inhibits the anti-apoptotic protein Bcl-2.[8]

Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of N-aminopiperazine derivatives.

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |

| Quinoxalinyl-piperazines | Various human cancer cells | 0.011 - 0.021 | G2/M cell cycle arrest, Bcl-2 inhibition | [8] |

| Piperazine Amide Derivative | MDA-MB-231 | 11.3 | Apoptosis induction, G0/G1 cell cycle arrest | [9] |

| Diketopiperazines | A549, HeLa | 0.7 - 8.9 | Apoptosis induction, G2/M cell cycle arrest | [10] |

Table 1: Anticancer Activity of Representative Piperazine Derivatives

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] N-aminopiperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13] The incorporation of the piperazine moiety can enhance the antimicrobial properties of known pharmacophores.[11] For instance, N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole have shown significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| N,N′-bis(1,3,4-thiadiazole) piperazines | E. coli | 8 | [14] |

| N-alkyl/aryl piperazines | S. aureus | Not specified, but significant activity | [13] |

| Chalcone-piperazine hybrids | C. albicans | 2.22 | [11] |

Table 2: Antimicrobial Activity of Representative Piperazine Derivatives

Neurological and CNS Activity

The ability of the piperazine ring to cross the blood-brain barrier has made it a valuable scaffold in the development of drugs targeting the central nervous system (CNS). N-substituted piperazine derivatives have been investigated for a variety of neurological applications, including as antidepressants, anxiolytics, and for the treatment of neurodegenerative diseases.

Many of these compounds exert their effects by modulating neurotransmitter systems, acting as inhibitors of serotonin and noradrenaline reuptake.[7] For example, certain N-substituted piperazine derivatives have been identified as dual inhibitors of serotonin and noradrenaline transporters, a key mechanism for antidepressant action.[7] In the context of Alzheimer's disease, novel piperazine derivatives have been developed as selective activators of the TRPC6 channel, which has shown synaptoprotective effects.

Signaling Pathway in Neuroprotection

Caption: Simplified pathway showing the neuroprotective role of N-aminopiperazine derivatives via TRPC6 activation.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of N-aminopiperazine derivatives is highly dependent on the nature of the substituents on both the N-amino group and the second piperazine nitrogen.[3] Systematic modification of these positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.[4] For instance, the introduction of aryl or heteroaryl groups can significantly influence receptor binding affinity in CNS targets, while modifications to the N-amino substituent can modulate antimicrobial or anticancer efficacy.[8][14]

The future of N-aminopiperazine derivatives in drug discovery is promising. The synthetic accessibility of this scaffold, coupled with its proven track record across diverse therapeutic areas, makes it a fertile ground for further exploration. Future research will likely focus on:

-

Hybrid Molecules: Combining the N-aminopiperazine scaffold with other known pharmacophores to create novel hybrid drugs with dual or synergistic activities.[3]

-

Targeted Therapies: Designing derivatives with high selectivity for specific enzyme or receptor subtypes to minimize off-target effects.

-

Advanced Drug Delivery: Developing formulations and prodrug strategies to enhance the bioavailability and CNS penetration of promising lead compounds.

References

-

Preparation of N-aminopiperazine. (2018). ResearchGate. [Link]

-

Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. (2010). PubMed. [Link]

-

Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (2006). PubMed. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI. [Link]

-

Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. [Link]

-

Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

General structure of piperazine and aminopiperidine derivatives X, Y. (n.d.). ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). bioRxiv. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013). ResearchGate. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). ResearchGate. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PMC. [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. [Link]

-

Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). RSC Publishing. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021). Asian Pacific Journal of Health Sciences. [Link]

-

Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). PubMed. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (n.d.). ProQuest. [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). ResearchGate. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103382192A - Preparation of N-monosubstituted piperazine derivatives - Google Patents [patents.google.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 11. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Virtuoso: Piperazin-1-amine Dihydrochloride as a Cornerstone Building Block in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the piperazine moiety stands as a "privileged scaffold," a testament to its remarkable versatility and profound impact on the pharmacological profiles of therapeutic agents.[1] This in-depth technical guide focuses on a particularly valuable derivative, Piperazin-1-amine dihydrochloride, a building block that offers unique synthetic handles and strategic advantages in the design of novel pharmaceuticals. We will explore its fundamental physicochemical properties, delve into robust synthetic protocols for its preparation and utilization, and illuminate its role in medicinal chemistry through compelling case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block to address complex therapeutic challenges.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a recurring motif in a vast array of FDA-approved drugs.[2] Its prevalence is not coincidental but rather a consequence of its favorable physicochemical properties. The piperazine core can significantly enhance the aqueous solubility and bioavailability of a drug candidate, crucial parameters for oral administration.[3] Furthermore, the nitrogen atoms provide sites for hydrogen bonding, which can lead to improved target affinity and specificity.[4] The structural rigidity of the piperazine ring also allows for the precise spatial orientation of substituents, a key factor in optimizing interactions with biological targets.[4]

Piperazin-1-amine dihydrochloride introduces an additional layer of synthetic utility. The presence of a primary amino group attached to one of the ring nitrogens—a hydrazine-like moiety—opens up a distinct set of chemical transformations beyond the standard N-alkylation and acylation reactions common to piperazine. This unique reactivity profile makes Piperazin-1-amine dihydrochloride a powerful tool for constructing complex heterocyclic systems and introducing novel pharmacophoric elements.

Physicochemical Properties and Handling

Piperazin-1-amine dihydrochloride is the salt form of 1-aminopiperazine, which enhances its stability and ease of handling compared to the free base. It is typically a crystalline solid that is soluble in water, facilitating its use in aqueous reaction media.

| Property | Value | Source |

| Molecular Formula | C4H13Cl2N3 | |

| Molecular Weight | 174.07 g/mol | |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water | [5] |

Handling and Storage: Piperazin-1-amine dihydrochloride should be stored in a cool, dry place in a tightly sealed container. As with all amine-containing compounds, it is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of Piperazin-1-amine and its Dihydrochloride Salt

A reliable supply of high-purity building blocks is paramount in medicinal chemistry. Below are established protocols for the synthesis of 1-aminopiperazine and its subsequent conversion to the dihydrochloride salt.

Synthesis of 1-Aminopiperazine (Free Base)

A common and effective method for the synthesis of 1-aminopiperazine involves a two-step process starting from piperazine: N-nitrosation followed by reduction.[6]

Step 1: Preparation of N-Nitrosopiperazine [6] In a reaction vessel cooled to -10 °C, piperazine is dissolved in 6N hydrochloric acid. A solution of sodium nitrite in water is then added slowly, maintaining the temperature below 0 °C. Following the addition, the pH is carefully adjusted to 10 with a base such as sodium hydroxide. The N-nitrosopiperazine product is then extracted with an organic solvent (e.g., chloroform), dried, and purified by column chromatography.

Step 2: Reduction of N-Nitrosopiperazine to 1-Aminopiperazine [6] The purified N-nitrosopiperazine is dissolved in an appropriate solvent like tetrahydrofuran (THF) and added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in THF at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched, and the crude 1-aminopiperazine is isolated and can be further purified by column chromatography.

Experimental Protocol: Synthesis of 1-Aminopiperazine [6]

Step 1: N-Nitrosopiperazine

-

Cool a solution of piperazine (0.86 g, 10 mmol) in 6N HCl (6 mL) to -10 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.69 g, 10 mmol) in water (12 mL) over 1 hour, ensuring the temperature remains below 0 °C.

-

After the addition is complete, adjust the pH to 10 using a concentrated NaOH solution while maintaining the low temperature.

-

Extract the aqueous mixture with chloroform (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mobile phase of 8% methanol in dichloromethane to yield N-nitrosopiperazine as a yellow oil.

Step 2: 1-Aminopiperazine

-

Under a nitrogen atmosphere, dissolve N-nitrosopiperazine (230 mg, 2 mmol) in THF (2 mL).

-

Slowly add this solution to a suspension of LiAlH4 (216 mg, 6 mmol) in THF (10 mL) at 0 °C.

-

Stir the mixture for 5 minutes at 0 °C, then heat to reflux for 3 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of methanol until gas evolution ceases.

-

Concentrate the mixture in vacuo and filter.

-

Wash the filter cake with methanol and combine the filtrates.

-

Evaporate the combined filtrates to dryness to yield crude 1-aminopiperazine. Further purification can be achieved by column chromatography.

Synthesis of Piperazin-1-amine Dihydrochloride

The dihydrochloride salt can be readily prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of Piperazin-1-amine Dihydrochloride

-

Dissolve the purified 1-aminopiperazine in a suitable solvent such as isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in isopropanol (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield Piperazin-1-amine dihydrochloride as a white solid.

Synthetic Utility and Reaction Modalities

The synthetic versatility of Piperazin-1-amine dihydrochloride stems from the differential reactivity of its three nitrogen atoms. The secondary amine within the ring (N4) and the primary exocyclic amine (N1-NH2) can be selectively functionalized, allowing for the stepwise construction of complex molecules.

Reactions at the N4-Position

The secondary amine at the N4 position behaves as a typical secondary amine and can readily undergo reactions such as:

-

N-Alkylation: Reaction with alkyl halides or tosylates.

-

N-Arylation: Buchwald-Hartwig amination with aryl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Acylation: Reaction with acyl chlorides or anhydrides.

These reactions are fundamental in attaching the piperazine scaffold to other parts of a drug molecule.

Reactions Involving the N1-Amino Group

The N1-amino group, being part of a hydrazine-like moiety, offers unique reactive possibilities, most notably in the formation of new heterocyclic rings through cyclocondensation reactions.

-

Formation of Pyridazinones and Fused Systems: The N-amino group can react with 1,3-dicarbonyl compounds or their equivalents to form pyridazinone rings, which are themselves important pharmacophores.[5] This allows for the creation of fused heterocyclic systems where the piperazine ring is annulated to another ring system, significantly increasing molecular complexity and exploring new chemical space.

Case Studies in Medicinal Chemistry

The true value of a building block is demonstrated through its successful application in the synthesis of bioactive molecules. While direct examples for the unsubstituted Piperazin-1-amine are less common in marketed drugs, its derivatives and the synthetic principles it embodies are highly relevant.

Case Study 1: The Rifampicin Connection - Synthesis of a Key Intermediate

Rifampicin is a crucial antibiotic used in the treatment of tuberculosis and other bacterial infections. A key intermediate in its synthesis is 1-amino-4-methylpiperazine.[7] Although this is the N4-methylated analog of our title compound, its synthesis and subsequent use highlight the importance of the N-aminopiperazine scaffold. The synthesis of 1-amino-4-methylpiperazine often follows the same nitrosation-reduction sequence as for 1-aminopiperazine, but starting with N-methylpiperazine.[7] This intermediate is then incorporated into the complex macrocyclic structure of Rifampicin. This example underscores how the N-aminopiperazine moiety can be a vital component in the synthesis of complex natural product-like molecules with potent biological activity.

Case Study 2: Building Block for Kinase Inhibitors

The piperazine ring is a common feature in many kinase inhibitors, where it often serves as a linker between different recognition elements of the inhibitor and the kinase enzyme.[8] The ability of Piperazin-1-amine to act as a versatile scaffold for building fused heterocyclic systems makes it an attractive starting point for the synthesis of novel kinase inhibitors. For instance, the pyridazinone ring, readily formed from 1-aminopiperazine, is a known pharmacophore in various kinase inhibitor families. The N-amino group provides a reactive handle to construct these complex, rigidified structures that can fit into the ATP-binding pocket of kinases with high affinity and selectivity.

Conclusion and Future Perspectives

Piperazin-1-amine dihydrochloride is more than just another piperazine derivative; it is a strategic building block that offers medicinal chemists a unique combination of a "privileged" scaffold and a versatile reactive handle. Its ability to participate in standard N-functionalization reactions, coupled with the unique cyclocondensation chemistry of its N-amino group, makes it a powerful tool for generating molecular diversity and accessing novel heterocyclic systems. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like Piperazin-1-amine dihydrochloride will undoubtedly play a pivotal role in the future of drug discovery. The exploration of its use in parallel synthesis and the development of novel cyclization methodologies will likely uncover even more exciting applications for this versatile virtuoso of medicinal chemistry.

References

- Dandela, R., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.

-

Venkateswarlu, K. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. Retrieved January 31, 2026, from [Link]

-

Yadav, V. K., et al. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved January 31, 2026, from [Link]

- Zheng, Z., et al. (2023). Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.

- Al-Awaida, W., et al. (2014). The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. Chemistry Central Journal, 8(1), 1-7.

- Al-Zoubi, R. M., et al. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 23(11), 2948.

- Boley, A. J., et al. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(4), 3114-3123.

- Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329-332.

- Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511.

- Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.

- Lai, L. L., et al. (2001). A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides in good yields. Synthesis, 2001(3), 361-363.

- Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234-1237.

- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.

- Montgomery, T. D., & Rawal, V. H. (2016). A palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles. Organic Letters, 18(4), 740-743.

- Nalikezhathu, A., et al. (2023). A (pyridyl)phosphine-ligated ruthenium(II) catalyzes a diol-diamine coupling to provide piperazines and diazepanes. Organic Letters, 25(10), 1754-1759.

- Pospěch, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167.

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272-5275.

- Sharma, P., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4434-4441.

- Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794.

- Tassone, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.

- Vasilev, A. A., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269.

- Zhang, H., et al. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. European Journal of Medicinal Chemistry, 163, 443-454.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine synthesis [organic-chemistry.org]

Theoretical studies on Piperazin-1-amine conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazin-1-amine, a key scaffold in medicinal chemistry, possesses a complex conformational landscape that dictates its physicochemical properties and biological activity. Its structural flexibility, arising from the piperazine ring puckering and the orientation of the exocyclic amine group, presents a significant challenge for rational drug design. This technical guide provides a comprehensive framework for the theoretical investigation of piperazin-1-amine's conformational preferences. We delve into the fundamental principles of its stereochemistry, benchmark computational methodologies, and present a validated, step-by-step protocol for conducting a robust conformational analysis. By synthesizing quantum mechanical calculations with field-proven insights, this whitepaper serves as an authoritative resource for researchers seeking to accurately model piperazine-containing ligands and leverage their conformational behavior in drug discovery.

Introduction: The Significance of Conformational Isomerism in Piperazin-1-amine

The piperazine ring is one of the most ubiquitous fragments in modern drug design, appearing in a vast array of therapeutic agents, from antipsychotics to anticancer drugs.[1][2][3] Its prevalence is due in part to its ability to improve the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability.[4] Piperazin-1-amine (also known as N-aminopiperazine), a primary building block, introduces an additional layer of structural and functional complexity.

The molecule's non-planar, saturated ring system and the appended amino group give rise to multiple, distinct three-dimensional arrangements known as conformers. These conformers, which interconvert at room temperature, can possess different energies, dipole moments, and steric profiles. Consequently, the specific conformation a molecule adopts upon binding to a biological target can be critical for its efficacy. An inability to accurately predict the dominant, low-energy conformers can hinder structure-activity relationship (SAR) studies and lead to flawed pharmacophore models.

This guide provides the theoretical underpinnings and a practical, validated workflow for elucidating the conformational landscape of piperazin-1-amine, empowering researchers to make more informed decisions in the drug development pipeline.

The Fundamental Conformational Landscape

The conformational flexibility of piperazin-1-amine originates from two primary sources: the puckering of the six-membered ring and the orientation of the exocyclic amino group.

Piperazine Ring Puckering

Like cyclohexane, the piperazine ring is not flat and predominantly adopts non-planar conformations to minimize steric and torsional strain.[5] Theoretical and experimental studies have identified three primary puckering motifs:

-

Chair: This is the most thermodynamically stable conformation for the piperazine ring, as it minimizes both angle and torsional strain.[6][7] Analysis of crystal structures in the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) confirms that the vast majority of piperazine-containing molecules adopt a chair conformation.[3][8]

-

Boat: A higher-energy, more flexible conformation. It often acts as a transition state or intermediate during the interconversion between other forms.[1][8]

-

Twist-Boat (or Skew-Boat): Generally more stable than the pure boat form but less stable than the chair.[1][7][8]

The energy barrier to convert from the chair to the boat conformation in piperazine is approximately 6.1 kcal/mol.[8]

Influence of the Exocyclic Amine Group (-NH₂)

The attachment of the amino group to one of the ring nitrogens introduces further conformational complexity. The two most critical variables are the orientation of the N-N bond relative to the ring and the rotation around this bond.

-

Axial vs. Equatorial Substitution: The N-NH₂ bond can be oriented in one of two positions:

Below is a diagram illustrating the fundamental conformational possibilities.

Caption: Key conformational variables in Piperazin-1-amine.

Theoretical Methodologies for Accurate Conformational Analysis

A reliable theoretical study requires a combination of a robust search algorithm to locate all relevant conformers and an accurate quantum mechanical method to calculate their relative energies.

Pillar 1: Conformational Search Algorithms

The goal of a conformational search is to explore the potential energy surface of a molecule to find all low-energy minima. Simply optimizing a single starting structure is insufficient and likely to miss the global minimum.

-

Systematic Search: Involves rotating all acyclic single bonds by a defined increment. While thorough, it can be computationally prohibitive for flexible molecules.[10]

-

Stochastic (Monte Carlo) Search: Randomly modifies torsional angles and accepts new conformations based on an energy criterion. It is a widely used and effective method.

-

Low-Mode Search (LMOD): This efficient method follows low-frequency vibrational modes (eigenvectors) to move from one energy minimum to another.[11][12] It is particularly effective for both cyclic and acyclic systems without requiring pre-defined rotatable bonds.[11][12]

Field Insight: For a molecule like piperazin-1-amine, a Low-Mode or a thorough stochastic search is highly recommended. Commercial software packages like OMEGA also provide robust and fast conformation generation tools that are effective for drug-like molecules.[13]

Pillar 2: Quantum Mechanical (QM) Methods

Once a set of unique conformers is generated, their geometries must be optimized and their energies calculated with high accuracy.

-

Density Functional Theory (DFT): DFT offers the best balance of accuracy and computational efficiency for systems of this size.[1][2]

-

Functionals: The choice of functional is critical. Modern functionals are recommended. The M06-2X functional, for instance, has been shown to provide excellent accuracy (mean absolute error < 0.5 kcal/mol) for piperazine-based systems.[2][14] The widely used B3LYP functional is also a reasonable choice.[15]

-

Basis Sets: A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set like cc-pVDZ is necessary to provide enough flexibility for an accurate description of the electron density.[2][6][14]

-

-

Ab Initio Methods: While computationally expensive, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) serve as the "gold standard."[2][14] They are invaluable for benchmarking DFT results to ensure the chosen functional is performing well for the specific system. A recent benchmark used DLPNO-CCSD(T) with a complete basis set (CBS) extrapolation as the reference energy.[1][2][3]

Pillar 3: The Role of Solvent

Conformational equilibria can be significantly influenced by the surrounding solvent. A polar solvent may stabilize a conformer with a larger dipole moment.

-

Implicit Solvation Models: These models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium.[16] They offer a computationally efficient way to include bulk solvent effects and are often sufficient for conformational studies.

-

Explicit Solvation Models: These involve surrounding the molecule with a number of explicit solvent molecules. While more realistic, they require molecular dynamics simulations and are computationally intensive.[17][18] For routine conformational analysis, implicit models are generally the preferred starting point.

A Validated Protocol for a Comprehensive Theoretical Study

This section outlines a self-validating, step-by-step methodology for a robust conformational analysis of piperazin-1-amine. This protocol is designed to ensure technical accuracy and produce trustworthy results.

Experimental Protocol

Objective: To identify all low-energy conformers of piperazin-1-amine and determine their relative populations in a given solvent.

Step 1: Initial Conformer Generation

-

Method: Perform a comprehensive conformational search using an efficient algorithm. The Low-Mode Search (LMOD) is recommended.[11][12]

-

Level of Theory: Use a computationally inexpensive but reasonable method, such as the MMFF94 force field, to rapidly scan the potential energy surface.[4][15]

-

Output: A pool of several hundred to a few thousand potential conformers.

Step 2: Redundancy Removal and Clustering

-

Method: Filter the initial pool to remove duplicate structures. This is typically done by comparing structures based on a root-mean-square deviation (RMSD) threshold.

-

Rationale: This step significantly reduces the number of structures that need to undergo expensive QM calculations.

Step 3: Geometry Optimization and Frequency Calculation (DFT)

-

Method: Optimize the geometry of each unique conformer from Step 2.

-

Level of Theory: Use a reliable DFT functional and basis set, for example, M06-2X/cc-pVDZ .[2][14]

-

Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies.[10] Structures with imaginary frequencies correspond to transition states and should be discarded or re-examined.

-

Solvation: Include an implicit solvent model (e.g., SMD with water or chloroform) in this step to account for solvent effects from the outset.

Step 4: Single-Point Energy Refinement (Optional but Recommended)

-

Method: For the set of validated minima from Step 3, perform a single-point energy calculation.

-

Level of Theory: Use a larger basis set or a higher level of theory (e.g., DLPNO-CCSD(T)/CBS ) to obtain more accurate relative energies.[1][2][3]

-

Rationale: This "multi-level" approach leverages the efficiency of DFT for geometry optimization and the accuracy of higher-level methods for the final energy evaluation, providing a gold-standard result with manageable computational cost.

Step 5: Data Analysis and Interpretation

-

Method: Using the final refined energies (Gibbs free energies are preferred), calculate the relative energy of each conformer (ΔG) with respect to the global minimum.

-

Calculation: Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K).

-

Output: A ranked list of stable conformers and their expected populations.

The following diagram visualizes this comprehensive workflow.

Caption: A validated computational workflow for conformational analysis.

Data Presentation and Application in Drug Development

The final output of the theoretical study should be a clear summary of the low-energy conformers and their relative stabilities.

Quantitative Data Summary

The results are best presented in a table that allows for easy comparison.

| Conformer ID | Ring Pucker | Amine Orientation | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| Conf-1 | Chair | Equatorial | 0.00 | 0.00 | 75.3 |

| Conf-2 | Chair | Axial | 0.25 | 0.21 | 22.1 |

| Conf-3 | Twist-Boat | Equatorial | 1.80 | 1.95 | 2.6 |

| Conf-4 | Twist-Boat | Axial | 2.10 | 2.25 | 1.0 |

| Note: These are illustrative values. Actual results will depend on the level of theory and solvent used. |

Implications for Drug Discovery

Understanding the data in the table above is crucial for several aspects of drug development:

-

Structure-Activity Relationships (SAR): If biological activity requires a specific, higher-energy conformation (e.g., the axial form), this provides a rationale for why binding affinity might be lower than expected. It can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation.

-

Pharmacophore Modeling: The global minimum energy conformer (e.g., Chair-Equatorial) is often used to build pharmacophore models. However, if other conformers are easily accessible (within 1-2 kcal/mol), they should also be considered, as the molecule may adopt a different shape upon binding.[6]

-

Molecular Docking: Docking programs often treat ligands as flexible. Seeding a docking run with a pre-generated library of low-energy conformers from a robust theoretical study can improve the accuracy and efficiency of predicting binding poses.[19]

Conclusion

The conformational analysis of piperazin-1-amine is a non-trivial but essential task for harnessing its full potential in drug discovery. A simplistic approach that considers only a single, arbitrarily drawn structure is insufficient and can be misleading. As demonstrated in this guide, a systematic and multi-level theoretical approach, grounded in validated quantum mechanical methods, is required for a trustworthy assessment.

By employing robust conformational search algorithms, selecting modern DFT functionals benchmarked against higher-level theory, and accounting for solvent effects, researchers can accurately map the potential energy surface of piperazin-1-amine. The resulting conformational profile provides invaluable insights into the molecule's intrinsic properties, guiding the rational design of novel therapeutics with improved potency and optimized physicochemical characteristics.

References

-

Dordi, B., Beheshtian, J., & Esmaeili, A. A. (2011). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of Molecular Modeling, 17(1), 135-147. Available at: [Link]

-

Arslan, H., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1687. Available at: [Link]

-